molecular formula C6H15NOS B13180118 Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone

Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone

Cat. No.: B13180118
M. Wt: 149.26 g/mol
InChI Key: APBWEDMAYMRTLG-UHFFFAOYSA-N
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Description

Ethyl(imino)(2-methylpropyl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a central sulfur atom in the lambda⁶ oxidation state, bonded to an ethyl group, an imino group (NH), and a branched 2-methylpropyl substituent.

Properties

Molecular Formula

C6H15NOS

Molecular Weight

149.26 g/mol

IUPAC Name

ethyl-imino-(2-methylpropyl)-oxo-λ6-sulfane

InChI

InChI=1S/C6H15NOS/c1-4-9(7,8)5-6(2)3/h6-7H,4-5H2,1-3H3

InChI Key

APBWEDMAYMRTLG-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of ethylamine with 2-methylpropyl isocyanate in the presence of a sulfur-containing reagent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{NH}_2 + \text{C}_5\text{H}_9\text{NCO} + \text{S} \rightarrow \text{C}_2\text{H}_5\text{N}(\text{C}_4\text{H}_9)\text{S} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product using techniques such as distillation and crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ethyl and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Features

The following table summarizes key structural differences between Ethyl(imino)(2-methylpropyl)-lambda⁶-sulfanone and its analogs:

Compound Name Molecular Formula Substituents CAS Number Key Features
Ethyl(imino)(2-methylpropyl)-lambda⁶-sulfanone Not Provided Ethyl, imino (NH), 2-methylpropyl Not Available Branched alkyl group; potential lipophilicity
Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda⁶-sulfanone C₆H₁₁N₃OS Ethyl, imino, 1-methylimidazolyl 2060057-22-7 Heteroaromatic substituent; possible bioactivity
[(2-hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone C₈H₁₀N₂O₂S Dimethyl, imino, 2-hydroxyphenyl 2059937-36-7 Aromatic hydroxyl group; enhanced polarity
[(2-aminoethyl)imino]dimethyl-lambda⁶-sulfanone hydrochloride C₄H₁₃ClN₂OS Dimethyl, imino, aminoethyl (protonated) 1621962-48-8 Charged amino group; solubility in polar solvents
Key Observations:
  • Substituent Effects: The 2-methylpropyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability in biological systems compared to dimethyl or aromatic substituents . Heterocyclic groups (e.g., 1-methylimidazolyl in ) may confer bioactivity, as imidazole rings are common in pharmaceuticals (e.g., antifungal agents).
  • Hydroxyl and amino groups in analogs increase solubility in aqueous media but may require derivatization (e.g., hydrochloride salt in ) for stability.

Physicochemical and Application-Based Comparisons

Solubility and Lipophilicity
  • Ethyl(imino)(2-methylpropyl)-lambda⁶-sulfanone: Predicted to exhibit moderate lipophilicity due to its branched alkyl chain, favoring solubility in organic solvents.
  • [(2-hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone : The hydroxyl group enhances water solubility, making it suitable for aqueous-phase reactions or formulations.
  • Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda⁶-sulfanone : Imidazole’s amphiphilic nature balances solubility between polar and nonpolar environments, ideal for drug delivery systems.
Stability and Handling
  • Compounds with amino groups (e.g., ) may require refrigeration or inert storage to prevent oxidation, whereas purely alkyl-substituted sulfanones (e.g., target compound) are likely more stable under ambient conditions.

Biological Activity

Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone, a sulfoximine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified under sulfoximines, a functional group known for its diverse biological activities. The general formula can be represented as:

C9H13NOS\text{C}_9\text{H}_{13}\text{N}\text{O}\text{S}

The compound's structure includes an ethyl group, an imino linkage, and a lambda6-sulfanone moiety, which are pivotal for its interaction with biological targets.

Antimicrobial Activity

Research indicates that sulfoximines exhibit significant antimicrobial properties. For instance, studies have shown that certain sulfoximine derivatives can inhibit the growth of various bacterial strains. This compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro assays revealed that the compound demonstrated moderate inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Potential

Sulfoximines have also been investigated for their anticancer properties. In a series of experiments involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), this compound exhibited cytotoxic effects, leading to cell death at higher concentrations. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors in microbial and cancerous cells. The imino group may facilitate binding to target proteins, while the sulfanone moiety could enhance stability and bioavailability. Further studies are needed to elucidate the precise molecular interactions involved.

Case Study 1: Antimicrobial Testing

In a comparative study evaluating various sulfoximine derivatives, this compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that while it was less potent than some other derivatives, it still showed promise as a lead compound for further development .

Case Study 2: Cancer Cell Line Evaluation

A study conducted on the cytotoxic effects of this compound on cancer cell lines demonstrated that it inhibited cell proliferation in a dose-dependent manner. Flow cytometry analyses confirmed that the compound induced apoptosis in HeLa cells, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AntimicrobialStaphylococcus aureusModerate inhibition
AntimicrobialEscherichia coliModerate inhibition
AnticancerMCF-7 (Breast Cancer)Cytotoxicity observed
AnticancerHeLa (Cervical Cancer)Induction of apoptosis

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